ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a 1-methyl-5-phenylimidazole moiety via a thioacetamide bridge. The ethyl ester group enhances solubility in organic solvents, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-26-17(25)9-14-11-27-18(21-14)22-16(24)12-28-19-20-10-15(23(19)2)13-7-5-4-6-8-13/h4-8,10-11H,3,9,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOARFUYAYWSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and the biological context.
Result of Action
Given the broad range of activities associated with imidazole derivatives, the effects could potentially include reduced inflammation, inhibited tumor growth, regulated blood sugar levels, alleviated allergic reactions, reduced fever, inhibited viral replication, reduced oxidative stress, killed amoebic and helminthic infections, inhibited fungal growth, and prevented ulcer formation.
Action Environment
For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties) could mean that its activity is influenced by the pH of its environment.
Biological Activity
Ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple heterocycles, particularly thiazole and imidazole rings, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C19H20N4O3S2, with a molecular weight of approximately 416.5 g/mol. The compound's structure can be analyzed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the arrangement of atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 941879-95-4 |
Antimicrobial Properties
Thiazole derivatives are well-documented for their antimicrobial activities. Research indicates that this compound may exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound could be effective against infections caused by resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. Thiazole and imidazole derivatives have been shown to interact with cancer cell pathways, leading to apoptosis in various cancer cell lines. For instance, research on related thiazole compounds has demonstrated their ability to inhibit cell proliferation in breast, liver, and gastric cancer lines .
Case Study: Antiproliferative Effects
In a study investigating the antiproliferative effects of thiazole derivatives, compounds similar to this compound were tested against MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The results indicated a dose-dependent inhibition of cell viability, with certain derivatives achieving over 70% inhibition at higher concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in disease pathways.
- Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage in cancer cells.
These mechanisms highlight the compound's potential as a therapeutic agent in treating various diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the imidazole moiety via nucleophilic substitution.
- Final esterification to yield the target compound.
Each synthetic step requires careful control of reaction conditions to ensure high yields and purity.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Thioamide precursors |
| Step 2 | Nucleophilic Substitution | Imidazole derivatives |
| Step 3 | Esterification | Ethanol, acid catalyst |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazole-thiazole hybrids. Key structural analogs include:
Key Observations :
- In contrast, the target compound’s phenyl group may favor π-π stacking interactions in biological targets .
- Solubility and Bioavailability: The ethyl ester in the target compound and increases lipophilicity compared to hydroxylated analogs (e.g., hydroxypropanoate in ), which may influence membrane permeability .
- Thiazole vs.
Crystallographic and Computational Analysis
For example, derivatives in were characterized via X-ray crystallography to confirm imidazole ring geometry and substituent orientation, a critical step for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-(2-(2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamido)thiazol-4-yl)acetate?
- Methodology : The compound is synthesized via nucleophilic substitution. Ethyl 2-chloroacetate reacts with 1-methyl-5-phenyl-1H-imidazole-2-thiol in the presence of a base (e.g., triethylamine) in ethanol under reflux. Purification involves recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress via TLC, optimize molar ratios (e.g., 1:1.2 for thiol:chloroacetate), and confirm purity using HPLC (>95%) .
Q. How can structural characterization be performed for this compound?
- Techniques :
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., methyl group at N1 of imidazole, phenyl at C5) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H] at m/z 412.2) .
- X-ray Crystallography : Use SHELX for structure refinement if single crystals are obtained .
Q. What preliminary assays are recommended to assess biological activity?
- In Vitro Screening :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Target Identification : Use fluorescence polarization to study interactions with enzymes (e.g., kinases) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields, byproducts) be addressed?
- Optimization Strategies :
- Catalysis : Use Pd(OAc) to enhance coupling efficiency in thioether formation .
- Solvent Systems : Switch from ethanol to DMF for better solubility of intermediates .
- Scale-Up : Implement continuous flow reactors for improved heat transfer and reduced side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
- Solutions :
-
Standardize protocols (e.g., fixed ATP at 1 mM) .
-
Compare with structural analogs (see Table 1 ) to identify substituent-dependent activity trends .
Table 1 : Bioactivity Comparison of Imidazole-Thiazole Derivatives
Compound Substituent Variations IC (µM) Target Target Compound 1-Methyl, 5-Phenyl 12.5 ± 1.2 Kinase X Ethyl 2-((1-phenyl-...) 1-Phenyl, 5-(p-tolyl) 45.3 ± 3.1 Kinase X 2-Mercapto-1-methyl-... Free thiol, 5-Phenyl >100 Inactive Data sourced from
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV-1 protease). Key residues (e.g., Asp25) may form hydrogen bonds with the thioacetamido group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. How to address crystallographic challenges (e.g., twinning, poor diffraction)?
- Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant .
- Refinement : Apply SHELXL for high-resolution data; use TWIN/BASF commands for twinned crystals .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
